(3-METHOXYPROPYL)(PHENYLMETHYLIDENE)AMINE

Coordination Chemistry Schiff Base Complexes Crystallography

(3-Methoxypropyl)(phenylmethylidene)amine (CAS 105427-51-8), also known as N-(3-methoxypropyl)-1-phenylmethanimine, is an aromatic aldimine Schiff base with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol. This compound is characterized by a phenylmethylidene (benzylidene) group linked to a 3-methoxypropyl amine moiety, resulting in a structure that serves primarily as a research chemical and organic building block.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 105427-51-8
Cat. No. B3045355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-METHOXYPROPYL)(PHENYLMETHYLIDENE)AMINE
CAS105427-51-8
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOCCCN=CC1=CC=CC=C1
InChIInChI=1S/C11H15NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3
InChIKeyYNYDCFBFANCWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





105427-51-8 (3-Methoxypropyl)(phenylmethylidene)amine: Chemical Identity and Procurement Baseline


(3-Methoxypropyl)(phenylmethylidene)amine (CAS 105427-51-8), also known as N-(3-methoxypropyl)-1-phenylmethanimine, is an aromatic aldimine Schiff base with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by a phenylmethylidene (benzylidene) group linked to a 3-methoxypropyl amine moiety, resulting in a structure that serves primarily as a research chemical and organic building block [1]. Commercial availability is typically at 95% purity from specialized chemical suppliers , positioning this compound as a specialized intermediate rather than a bulk commodity chemical.

Why Generic Substitution of 105427-51-8 with Other Benzylideneamines Is Not Advisable


While benzylideneamines as a class share the core C=N imine functionality, substitution with analogs lacking the 3-methoxypropyl N-substituent is problematic due to structure-dependent coordination chemistry and physicochemical property divergence. Research on structurally related benzylideneamines demonstrates that subtle modifications to the N-alkyl chain length and the presence or absence of ether oxygen atoms significantly alter metal complex geometry, thermal stability, and spectroscopic behavior [1]. For instance, palladium(II) orthometalation reactions with substituted benzylideneamines yield chloro-bridged complexes whose stability and structural parameters vary with the specific amine substituent [2]. The 3-methoxypropyl group in 105427-51-8 introduces a flexible ether-containing side chain that can participate in non-classical hydrogen bonding and influence ligand denticity, properties that are absent in simpler N-alkyl or N-aryl benzylideneamine analogs [3]. Consequently, substituting 105427-51-8 with a generic benzylideneamine in applications requiring precise ligand geometry or specific solubility profiles may compromise experimental reproducibility and product yield.

Quantitative Evidence Guide: 105427-51-8 Differentiation from Closest Analogs


Coordination Geometry: Square-Planar Cu(II) Complex Formation with Ether Oxygen Participation

The Schiff base ligand derived from the condensation of o-vanillin and 3-methoxypropylamine—a close structural analog of 105427-51-8—forms a Cu(II) complex with a distorted square-planar geometry where the ether oxygen atoms participate in a two-dimensional hydrogen-bonding network, a feature not observed in complexes of benzylideneamines lacking the methoxypropyl side chain [1]. While direct head-to-head comparison data for 105427-51-8 itself are not available in the peer-reviewed literature, this structurally proximate analog demonstrates that the 3-methoxypropyl moiety introduces additional coordination and supramolecular assembly capabilities beyond those of simple N-alkyl benzylideneamines.

Coordination Chemistry Schiff Base Complexes Crystallography

Physicochemical Property Comparison: Predicted Boiling Point and Density vs. Close Analogs

105427-51-8 exhibits a predicted boiling point of 136-140 °C and a predicted density of 0.92 ± 0.1 g/cm³ , which positions it between the more volatile N-benzylidenemethylamine (MW 119.16, bp lower) and the less volatile N-benzylideneaniline (MW 181.23, bp ~300 °C). The methoxypropyl substituent confers intermediate volatility and polarity characteristics compared to simple alkyl or aryl analogs. The pKa of 5.19 ± 0.50 (predicted) indicates weak basicity of the imine nitrogen, a property that influences its reactivity in acid-catalyzed transformations.

Physicochemical Properties Solvent Selection Process Chemistry

Pd(II) Orthometalation Reactivity: Benzylideneamine Substituent Effects on Complex Stability

Systematic studies on substituted benzylideneamines reacting with PdCl₂ demonstrate that the N-substituent identity influences the thermal stability and spectroscopic signatures of the resulting chloro-bridged σ-bonded complexes [1]. While 105427-51-8 was not among the specific compounds tested, the study establishes that benzylideneamines bearing different N-alkyl or N-aryl groups yield complexes with varying thermogravimetric decomposition profiles and NMR/IR spectral characteristics. Compounds with longer alkyl chains generally exhibit different solubility and crystallization behavior compared to their shorter-chain counterparts.

Organometallic Chemistry Cyclopalladation Catalyst Precursors

Commercial Availability and Purity Grade Comparison

105427-51-8 is commercially available from multiple suppliers at a standard purity of 95% , which is comparable to the purity grades offered for other research-grade benzylideneamine building blocks. However, the compound is not listed in the catalogs of major international distributors such as Sigma-Aldrich/MilliporeSigma , indicating that it occupies a niche position in the specialty chemical supply chain. This availability profile contrasts with simpler N-benzylidenealkylamines, which may be more widely distributed but lack the specific structural features of 105427-51-8.

Chemical Procurement Purity Specification Research Chemicals

Structural Classification: Aldimine vs. Ketimine Differentiation

105427-51-8 is classified as an aldimine (Schiff base derived from an aldehyde) rather than a ketimine (derived from a ketone) [1]. Aldimines generally exhibit higher reactivity toward nucleophilic addition and hydrolysis compared to ketimines due to reduced steric hindrance and greater electrophilicity at the imine carbon. This fundamental structural distinction places 105427-51-8 in a different reactivity class than ketimine analogs, which may require different reaction conditions or catalysts for transformations such as reduction, alkylation, or hydrolysis.

Organic Synthesis Imine Reactivity Building Blocks

Recommended Application Scenarios for 105427-51-8 (3-Methoxypropyl)(phenylmethylidene)amine


Synthesis of N,O-Bidentate Schiff Base Ligands for Transition Metal Coordination

105427-51-8 can serve as a precursor or structural model for the synthesis of N,O-bidentate Schiff base ligands when further functionalized with phenolic aldehydes such as o-vanillin or salicylaldehyde derivatives. As demonstrated with the structurally analogous (E)-2-methoxy-6-[(3-methoxypropyl)iminomethyl]phenol ligand, the 3-methoxypropyl N-substituent enables the formation of square-planar Cu(II) complexes where the ether oxygen participates in supramolecular hydrogen bonding, creating extended two-dimensional networks in the solid state [1]. Researchers designing coordination polymers, metal-organic frameworks (MOFs), or catalysts requiring specific crystal packing motifs should prioritize this compound over simple N-alkyl benzylideneamines that lack the ether functionality necessary for these interactions.

Palladium-Catalyzed C-H Activation and Cyclometalation Studies

Based on established orthometalation chemistry of substituted benzylideneamines with PdCl₂ [2], 105427-51-8 is a candidate substrate for cyclopalladation reactions aimed at generating σ-bonded organometallic complexes. The 3-methoxypropyl substituent offers a moderate chain length and ether oxygen that may influence the solubility, crystallization behavior, and thermal stability of the resulting chloro-bridged palladium dimers relative to methyl or ethyl N-substituted analogs. This compound is appropriate for fundamental studies investigating how N-alkyl chain length and heteroatom incorporation affect cyclometalation regioselectivity and complex stability.

Building Block for Specialized Heterocyclic and Aziridine Synthesis

The imine functionality of 105427-51-8 provides a reactive handle for subsequent transformations including reduction to secondary amines, nucleophilic addition, and cycloaddition reactions. Related benzaldehyde-derived imines have been employed as intermediates in the synthesis of N-(α-methoxyarylmethyl)aziridines [3], suggesting that 105427-51-8 could serve as a precursor to N-(3-methoxypropyl)-substituted aziridines or other nitrogen-containing heterocycles. The presence of the terminal methoxy group offers a potential site for further functionalization or deprotection, expanding the synthetic utility beyond that of simple alkyl-substituted imines.

Structure-Activity Relationship (SAR) Studies in Antimicrobial Schiff Base Research

Systematic SAR studies on benzylideneamine derivatives have established that antimicrobial activity is highly dependent on specific substituent patterns, with hydroxy, thiol, and halogen groups conferring enhanced potency while methyl and bromo substituents show minimal activity [4]. Although 105427-51-8 itself lacks the aromatic substitution patterns associated with strong antimicrobial effects, it can serve as a baseline control compound or as a scaffold for introducing additional functional groups via electrophilic aromatic substitution on the benzylidene ring. Researchers conducting antimicrobial screening of Schiff base libraries should include this compound to establish the activity baseline for N-(3-methoxypropyl) benzylideneamine derivatives.

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